Product packaging for MAGE-3 Antigen (167-176) (human)(Cat. No.:)

MAGE-3 Antigen (167-176) (human)

Cat. No.: B170457
M. Wt: 1173.3 g/mol
InChI Key: DMBFQUYJNDCWOK-PCTHOLPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer-Testis Antigens (CTAs) and the MAGE Family

Cancer-Testis Antigens (CTAs) are a group of proteins characterized by their unique expression pattern. nih.gov In healthy adults, their expression is largely restricted to germ cells in the testis, an organ that is shielded from the immune system. oncotarget.com However, these antigens are aberrantly re-expressed in various forms of cancer. nih.govnih.gov This restricted expression profile makes CTAs highly attractive targets for cancer immunotherapy, as they can be recognized as foreign by the immune system when present on tumor cells. nih.govoncotarget.com

The Melanoma Antigen Gene (MAGE) family is a prominent and extensively studied group of CTAs. nih.govnih.gov First identified in a melanoma patient, the MAGE family has since grown to include over 60 genes. atlasgeneticsoncology.orgspandidos-publications.com These genes are generally categorized into two types based on their expression:

Type I MAGEs: This group includes the MAGE-A, -B, and -C subfamilies. Their expression is strictly limited to the testis, placenta, and various tumor tissues, making them ideal candidates for targeted cancer therapies. spandidos-publications.comspandidos-publications.com

Type II MAGEs: This group, which includes MAGE-D, -E, -F, -G, -H, and -L subfamilies, is expressed in a wider range of normal tissues. spandidos-publications.com

Functionally, MAGE proteins, particularly the well-studied MAGE-A subfamily, are implicated in key cellular processes that can contribute to cancer development, such as regulating apoptosis (programmed cell death) and interacting with proteins involved in tumor suppression. nih.govplos.org

MAGE-3 as a Representative Member and its Aberrant Expression Patterns in Malignancies

MAGE-3, a member of the MAGE-A subfamily, is one of the most well-characterized cancer-testis antigens. atlasgeneticsoncology.orgontosight.ai In healthy individuals, its expression is confined to the testis and placenta. atlasgeneticsoncology.orgnih.gov However, the MAGEA3 gene is frequently reactivated in a wide array of cancers, and its presence is often linked with more aggressive disease and a poorer prognosis. nih.govatlasgeneticsoncology.orgnih.gov

The aberrant expression of MAGE-3 has been documented in numerous malignancies, highlighting its potential as a broad-spectrum tumor marker and therapeutic target. atlasgeneticsoncology.orgwikigenes.org Recent research indicates that MAGE-A proteins can function as oncogenic drivers, promoting tumor growth and survival. nih.govplos.org For instance, MAGE-A3 has been shown to enhance the activity of certain E3 ubiquitin ligases, which can lead to the degradation of tumor suppressor proteins like p53. atlasgeneticsoncology.orgplos.orguniprot.org

Table 1: Aberrant Expression of MAGE-3 in Various Cancers

Cancer Type Reported Expression Frequency Associated Clinical Significance
Melanoma 65% atlasgeneticsoncology.org Frequently expressed in primary tumors and even more so in metastases. oncotarget.com
Non-Small Cell Lung Cancer (NSCLC) Up to 85% atlasgeneticsoncology.org Associated with worse prognosis. nih.gov
Head and Neck Squamous Cell Carcinoma Commonly expressed. wikigenes.org
Bladder Cancer 37% atlasgeneticsoncology.org Higher expression in cancer stem cell-like populations. nih.gov
Hepatocellular Carcinoma High expression rates found. researchgate.net Correlated with advanced tumor stage. researchgate.net
Gastric Cancer 48% atlasgeneticsoncology.org Associated with worse prognosis. nih.gov
Multiple Myeloma 41% atlasgeneticsoncology.org Expression correlates with disease progression and relapse. atlasgeneticsoncology.org
Undifferentiated Pleomorphic Sarcoma High expression observed. nih.gov Associated with worse overall survival. nih.gov
Colorectal Cancer Expression detected. nih.gov Associated with worse prognosis. nih.gov
Breast Cancer 10% atlasgeneticsoncology.org Expression in sentinel lymph nodes indicates a high chance of micro-metastasis. atlasgeneticsoncology.org
Pancreatic Cancer 40% atlasgeneticsoncology.org Correlates with poor prognosis. atlasgeneticsoncology.org
Thyroid Cancer 65% atlasgeneticsoncology.org Implicated in cell growth, invasion, and metastasis. atlasgeneticsoncology.org

This table is based on data from multiple research sources and the frequencies can vary between studies.

Definition and Immunological Significance of MAGE-3 Antigen (167-176) as an Epitope

The MAGE-3 Antigen (167-176) is a specific, short sequence of amino acids derived from the full-length MAGE-3 protein. This peptide is classified as an epitope, which is the precise part of an antigen that is recognized by the immune system. aacrjournals.orgmedchemexpress.commedchemexpress.com Specifically, this epitope can be presented on the surface of cancer cells by Human Leukocyte Antigen (HLA) class I molecules. aacrjournals.orgnih.gov

The presentation of the MAGE-3 (167-176) epitope by HLA molecules, such as HLA-B44, allows cytotoxic T lymphocytes (CTLs), a type of white blood cell, to identify and kill the cancer cells. medchemexpress.comcpcscientific.com This mechanism forms the basis of its immunological significance. By targeting this specific epitope, which is predominantly found on cancerous tissue, it is possible to develop highly specific immunotherapies, such as cancer vaccines and adoptive T-cell therapies, designed to stimulate a patient's immune system to attack the tumor. ontosight.ai The ability to induce T-cell responses against this peptide has been demonstrated in patients, indicating its potential for boosting anti-tumor immunity. nih.gov

Different fragments of the MAGE-3 protein can be presented by different HLA molecules. For instance, the peptide spanning amino acids 168-176 is known to be presented by HLA-A1 and has been a focus of vaccine development. aacrjournals.orgnih.gov The specificity of these peptide-HLA complexes for tumor cells makes the MAGE-3 antigen and its various epitopes a critical area of research in the ongoing effort to develop more effective and targeted cancer treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H80N12O16S B170457 MAGE-3 Antigen (167-176) (human)

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBFQUYJNDCWOK-PCTHOLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80N12O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Mage 3 Antigen 167 176 Presentation

Amino Acid Sequence and Structural Attributes of MAGE-3 Antigen (167-176)

The MAGE-3 antigen (167-176) is a polypeptide with the amino acid sequence Methionine-Glutamic acid-Valine-Aspartic acid-Proline-Isoleucine-Glycine-Histidine-Leucine-Tyrosine (MEVDPIGHLY). nih.gov This specific sequence dictates its chemical properties and its ability to be presented by HLA molecules.

Table 1: Physicochemical Properties of MAGE-3 Antigen (167-176)

PropertyValue
Molecular Formula C53H80N12O16S
Molecular Weight 1173.3 g/mol
IUPAC Name L-methionyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-prolyl-L-isoleucyl-glycyl-L-histidyl-L-leucyl-L-tyrosine

This data is computationally derived from PubChem. nih.gov

The structural attributes of this peptide, including the side chains of its constituent amino acids, are crucial for its interaction with the peptide-binding groove of HLA molecules.

Human Leukocyte Antigen (HLA) Class I Restriction and Allele Specificity

The presentation of the MAGE-3 antigen (167-176) to CTLs is restricted to specific HLA class I alleles. This means that only individuals expressing these particular HLA molecules can effectively present this peptide and mount an immune response against MAGE-3-expressing tumor cells.

Primary Association with HLA-B44 and Subtypes (e.g., HLA-B*4403)

The MAGE-3 antigen (167-176) demonstrates a strong binding affinity for HLA-B44 molecules. medchemexpress.comcpcscientific.com Specifically, research has shown that this peptide binds to both HLA-B4402 and HLA-B4403 subtypes. nih.gov CTLs specific for the MAGE-3 (167-176) peptide have been shown to recognize and lyse tumor cells that express both HLA-B44 and the MAGE-3 gene, confirming that it is a naturally processed and presented epitope. nih.gov The binding motif for HLA-B44 typically requires a glutamic acid (E) at position 2 of the peptide, which is present in the MAGE-3 (167-176) sequence (MEVDPIGHLY).

Interactions with Other HLA Alleles Presenting MAGE-3 Epitopes

While the primary association is with HLA-B44, various MAGE-3 epitopes, including sequences overlapping with or adjacent to the 167-176 region, are presented by a range of other HLA alleles. This broadens the potential for MAGE-3 to be a target for cancer immunotherapy across a wider population.

It's important to note that different MAGE-3 peptides are recognized by different HLA alleles. For instance, the slightly shorter MAGE-3 peptide (168-176), with the sequence EVDPIGHLY, is presented by HLA-A1. nih.govaacrjournals.orgnih.gov This peptide is a one-amino-acid N-terminal truncation of the MAGE-3 (167-176) peptide. nih.gov

Other MAGE-3 epitopes have been identified that bind to a variety of HLA alleles, including:

HLA-A2 : A different MAGE-3 peptide, FLWGPRALV, is presented by HLA-A2. nih.gov

HLA-A24 : A newly identified MAGE-3 derived peptide has been shown to be restricted by HLA-A24. nih.govnih.gov

HLA-B35 : The MAGE-3 peptide EVDPIGHLY (168-176) can be presented by HLA-B35. aacrjournals.orgnih.gov

HLA-B1801 : The MAGE-3 peptide (167-176) has been shown to be recognized by CTLs on HLA-B18. aacrjournals.orgpmu.ac.at

HLA-B4402 : As a subtype of HLA-B44, it presents the MAGE-3 (167-176) peptide. nih.govaacrjournals.org

HLA-B4001 : A different MAGE-3 peptide (114-122) is presented by HLA-B4001. aacrjournals.org

HLA-A*0101 : This allele presents the MAGE-3 peptide (168-176). aacrjournals.org

Table 2: HLA Alleles Presenting MAGE-3 Epitopes

HLA AlleleMAGE-3 Peptide SequencePeptide Position
HLA-B4403 MEVDPIGHLY167-176
HLA-A1 EVDPIGHLY168-176
HLA-A29 EVDPIGHLY168-176
HLA-A2 FLWGPRALVNot specified in results
HLA-A24 Not specified in results113
HLA-B35 EVDPIGHLY168-176
HLA-B1801 MEVDPIGHLY167-176
HLA-B4402 MEVDPIGHLY167-176
HLA-B4001 AELVHFLLL114-122
HLA-A0101 EVDPIGHLY168-176

Peptide-Major Histocompatibility Complex (pMHC) Formation and Molecular Interactions

The formation of a stable complex between the MAGE-3 peptide and the HLA molecule is a prerequisite for T-cell recognition. This interaction is mediated by specific molecular contacts between the amino acid residues of the peptide and the binding groove of the HLA molecule.

Computational Modeling of MAGE-3 Antigen (167-176) pMHC Complexes

Computational models have been instrumental in visualizing and understanding the interactions within the pMHC complex. Modeling of the HLA-B*4403-MAGE-3 (167-176) peptide complex has provided insights into the binding mechanism. researchgate.net These models show the peptide situated within the binding groove of the HLA molecule, with specific amino acid side chains of the peptide fitting into corresponding pockets within the groove. researchgate.net

Role of Specific HLA Residues in Peptide Anchoring

Specific residues within the HLA molecule's binding groove are critical for anchoring the peptide. In the context of MAGE-3 presentation, several key HLA residues have been identified. For the related MAGE-3 peptide (168-176) binding to HLA-A1, computational modeling suggests that HLA-A1 residue Arg-114 plays a crucial role. researchgate.net It appears to form a salt bridge with the Asp-170 residue of the peptide and a hydrogen bond with the Tyr-176 residue. researchgate.net

Conformational Dynamics and Flexibility at the pMHC Binding Interface

The interaction between the MAGE-3 antigen (167-176) peptide and the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-B*4403, is a critical event for T-cell recognition. The stability and conformation of this peptide-MHC (pMHC) complex are governed by specific molecular interactions and the inherent flexibility of the binding groove.

Computer modeling studies have provided insights into the conformational arrangement of the MAGE-3 (167-176) peptide within the binding groove of the HLA-B4403 molecule. researchgate.net The binding is characterized by the anchoring of specific peptide residues into pockets within the MHC molecule. For the HLA-B4403-MAGE-3 (167-176) complex, the peptide's glutamic acid at position 169 (Glu-169) and tyrosine at position 176 (Tyr-176) are key anchor residues. researchgate.net

The B pocket of the HLA-B4403 molecule accommodates the peptide's Glu-169 residue. researchgate.net The conformation of this side chain is shown to be flexible, with at least two possible rotamers, indicating dynamic movement within this pocket. researchgate.net The F pocket of the HLA-B4403 molecule binds the C-terminal Tyr-176 of the peptide. researchgate.net The interaction in the F pocket is stabilized by hydrogen bonds and potential salt bridges involving polymorphic residues of the HLA molecule, such as Arg-97 and Asp-116. researchgate.net

Peptide Residue (Position)Interacting HLA-B*4403 PocketKey HLA ResiduesInteraction Type/ObservationReference
Glu (169)B pocketPolymorphic B pocket residuesAnchor residue; side chain shows multiple rotamers, indicating flexibility. researchgate.net
Tyr (176)F pocketArg-97, Asp-116Anchor residue; forms hydrogen bonds and potential salt bridges. researchgate.net

Antigen Processing Pathways Generating MAGE-3 Antigen (167-176) Epitopes

The generation of the MAGE-3 (167-176) epitope for presentation by MHC molecules is a multi-step process involving the degradation of the full-length MAGE-A3 protein. This can occur through two primary pathways: the endogenous pathway and the exogenous pathway.

The endogenous pathway occurs within tumor cells that express the MAGE-A3 protein. nih.gov As a cytosolic protein, MAGE-A3 is subject to proteasomal degradation into smaller peptides. nih.gov These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they can be further trimmed by aminopeptidases before being loaded onto MHC class I molecules, such as HLA-B44. nih.gov Several MAGE-A3 epitopes presented by MHC class I molecules are generated through this pathway. nih.gov

The exogenous pathway involves antigen-presenting cells (APCs), such as dendritic cells, taking up the MAGE-A3 protein released from tumor cells. nih.govopen.ac.uk Once internalized into the endosomal/lysosomal compartment of the APC, the protein is degraded by various proteases, including cysteine and aspartic proteases. open.ac.uk The activity of these proteases can either lead to the formation or the destruction of specific epitopes, thereby influencing the repertoire of peptides that are ultimately presented. open.ac.uk The resulting peptides are then loaded onto MHC class II molecules to stimulate CD4+ T cells. nih.govopen.ac.uk However, a process known as cross-presentation allows some of these exogenous peptides to be loaded onto MHC class I molecules as well. The MAGE-A3 (161-175) sequence, which contains the HLA-B44 binding epitope (167-176), can be processed through the exogenous pathway. nih.gov

The efficiency and outcome of these processing pathways can be influenced by several factors, including the amount of available MAGE-A3 protein and the specific protease activity within the cell type. nih.govopen.ac.uk This can lead to variations in the epitope repertoire presented by different cells. open.ac.uk

Processing PathwayCell TypeKey Cellular MachineryMechanismReference
EndogenousTumor cells expressing MAGE-A3Proteasome, TAP, ER aminopeptidasesIntracellular MAGE-A3 protein is degraded into peptides which are loaded onto MHC class I molecules in the ER. nih.gov
ExogenousAntigen-Presenting Cells (e.g., Dendritic Cells)Endosomes, Lysosomes, Cysteine/Aspartic proteasesExtracellular MAGE-A3 protein is taken up, degraded in endosomes, and peptides are typically loaded onto MHC class II molecules. nih.govopen.ac.uk
Cross-Presentation (subset of Exogenous)Antigen-Presenting CellsProteasome, TAPPeptides from the exogenous pathway are diverted and loaded onto MHC class I molecules. nih.gov

Immunobiology of T Cell Recognition and Response to Mage 3 Antigen 167 176

CD8+ Cytotoxic T Lymphocyte (CTL) Activation and Specificity to MAGE-3 Antigen (167-176)

The MAGE-A3 protein is part of the cancer-germline gene family, which are typically expressed in tumors of various types but not in normal adult tissues, with the exception of male germline cells that lack HLA molecule expression. aacrjournals.orgnih.gov This tumor-specific expression pattern makes antigens derived from these proteins, such as the MAGE-3 antigen (167-176), ideal targets for cancer immunotherapy. aacrjournals.org The MAGE-3 (167-176) peptide, specifically the sequence from amino acids 168-176, is presented to CD8+ cytotoxic T lymphocytes (CTLs) by HLA-A1 molecules. aacrjournals.org

The activation of CD8+ CTLs is a critical step in the cell-mediated immune response against tumors. nih.gov This process begins when a CTL recognizes the MAGE-3 (167-176) peptide presented by an HLA molecule on the surface of a tumor cell or an antigen-presenting cell (APC). researchgate.netnih.gov This recognition is mediated by the T-cell receptor (TCR) on the surface of the CTL. nih.gov Following this initial interaction, a cascade of signaling events is initiated within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs capable of killing tumor cells. nih.gov

Studies have shown that vaccination with the MAGE-3.A1 peptide (MAGE-A3 168–176) can induce CTL responses in melanoma patients, and a correlation has been observed between these responses and tumor regression. aacrjournals.orgnih.gov However, these responses are often of low magnitude, suggesting that even a small number of anti-MAGE-3.A1 T-cells may be sufficient to initiate a tumor rejection process. aacrjournals.org

T-Cell Receptor (TCR) Recognition of MAGE-3 (167-176)-pMHC Complexes

The interaction between the T-cell receptor (TCR) and the peptide-Major Histocompatibility Complex (pMHC) is a cornerstone of T-cell mediated immunity. nih.gov The specificity of this interaction ensures that T-cells only respond to specific antigenic peptides presented by the body's own cells.

Analysis of Direct and Indirect Mechanisms of Peptide Selectivity

TCR recognition of the pMHC complex is a highly specific process. nih.gov Generally, the interaction is stabilized by the binding of the TCR's germline-encoded complementarity-determining region (CDR) loops 1 and 2 to the HLA surface, while the TCR CDR3 loops directly interact with the peptide, conferring peptide selectivity. nih.gov

However, research into the recognition of another MAGE family antigen, MAGE-A4, has revealed a more complex, indirect mechanism of peptide selectivity. In this case, the TCR was found to bind to the pMHC in a position shifted towards the N-terminus of the peptide. This unique binding orientation allowed the TCR to "sense" the first amino acid of the peptide through an intermediary HLA residue, which acted as a tunable gateway. Any changes to the first peptide residue that were predicted to alter the conformation of this HLA residue's side chain completely abolished TCR binding. This discovery highlights that indirect mechanisms, where the TCR does not directly contact the peptide residue but rather senses its influence on the MHC molecule, can be crucial for peptide recognition. nih.gov This finding has significant implications for understanding the molecular basis of antigen recognition and for the design of TCR-based therapies.

Functional Avidity and Binding Kinetics of MAGE-3 Antigen (167-176) Specific TCRs

Studies on anti-MAGE-3.A1 CTL clones derived from vaccinated melanoma patients who showed tumor regression revealed surprisingly low functional avidities. aacrjournals.org This was determined by measuring the concentration of the MAGE-3.A1 peptide required to achieve 50% of the maximum lysis of target cells. The mean EC50 (half-maximal effective concentration) for these CTLs was 133 nmol/L, which is considered relatively low compared to CTLs recognizing other MAGE peptides. aacrjournals.org

This finding suggests that high functional avidity may not be a critical factor for the ability of anti-MAGE-3.A1 CTLs to trigger tumor regression. aacrjournals.org It is important to note that functional avidity is not a direct measure of the intrinsic affinity of the TCR, which is the strength of the binding between a single TCR and a single pMHC complex. aacrjournals.orgnih.gov The dissociation constant (KD) is used to quantify this affinity. nih.gov While TCR affinity is a major contributor to functional avidity, other cellular factors also play a significant role. aacrjournals.orgnih.gov

Functional Characteristics of MAGE-3 Antigen (167-176) Specific T-Cell Clones

The functional characteristics of T-cell clones, including their cytokine secretion profiles and lytic activity, provide insights into their role in the anti-tumor immune response. aacrjournals.org

Cytokine Secretion Profiles (e.g., Interferon-gamma, Interleukin-10)

The pattern of cytokine secretion by T-cells can significantly influence the nature and effectiveness of an immune response. nih.gov Interferon-gamma (IFN-γ) is a key cytokine associated with a Th1-type response, which promotes cellular immunity and is generally considered crucial for anti-tumor activity. nih.govnih.gov Conversely, Interleukin-10 (IL-10) is often associated with a Th2-type response and can have immunosuppressive effects, potentially hindering the anti-tumor response. nih.govnih.gov

Analysis of anti-MAGE-3.A1 CTL clones from vaccinated melanoma patients revealed a striking difference in their cytokine secretion profiles depending on the vaccination method. aacrjournals.org The majority of CTL clones derived from patients vaccinated with peptide-pulsed dendritic cells (DCs) produced IL-10, in addition to IFN-γ and other Th1 cytokines. In contrast, CTL clones from patients vaccinated with the peptide alone or with a recombinant canarypox virus (ALVAC) did not produce significant amounts of IL-10. aacrjournals.org These IL-10-producing CTLs did not, however, exhibit suppressive activity on the proliferation of other T-cells in in-vitro assays. aacrjournals.org

Vaccination MethodIL-10 Production by CTL Clones
Peptide-pulsed Dendritic Cells (DC)High
Peptide aloneLow / None
ALVAC mini-MAGE-1/3Low / None

This table summarizes the differential IL-10 production by anti-MAGE-3.A1 CTL clones based on the vaccination modality. aacrjournals.org

Lytic Activity and Specific Recognition of Target Cells

A primary function of CTLs is to directly kill target cells, such as tumor cells, that present the specific antigen. nih.gov Anti-MAGE-3.A1 CTL clones have demonstrated the ability to specifically recognize and lyse melanoma cells that express both HLA-A1 and MAGE-A3. aacrjournals.org This lytic activity can be enhanced by the addition of exogenous MAGE-3.A1 peptide. aacrjournals.org

The lytic capacity of these CTLs is a critical component of their anti-tumor efficacy. aacrjournals.orgnih.gov Studies have shown that even CTL clones with low functional avidity can exhibit significant lytic activity against target cells. aacrjournals.org This underscores the complexity of the relationship between binding affinity, functional avidity, and the ultimate effector function of T-cells.

Target Cell TypeLytic Activity of Anti-MAGE-3.A1 CTLs
HLA-A1+ MAGE-A3+ Melanoma CellsYes
HLA-A1+ EBV-transformed B cells + MAGE-3.A1 peptideYes
HLA-A1- or MAGE-A3- cellsNo

This table illustrates the specific lytic activity of anti-MAGE-3.A1 CTL clones against different target cells. aacrjournals.org

Role of CD4+ Helper T-Cells in Orchestrating MAGE-A3 Immune Responses

The orchestration of a robust and durable anti-tumor immune response against Melanoma-Associated Antigen 3 (MAGE-A3) is critically dependent on the involvement of CD4+ helper T-cells. While cytotoxic CD8+ T-lymphocytes (CTLs) are the primary effectors that directly kill tumor cells, CD4+ T-cells are essential for the induction, expansion, and maintenance of these CTL responses. nih.gov Their role extends beyond mere "help" and encompasses direct anti-tumor activities and the shaping of the tumor microenvironment.

Naturally acquired CD4+ T-cell responses against MAGE-A3 have been detected in patients with various cancers, including head and neck squamous cell carcinoma (HNSCC), indicating that MAGE-A3 is immunogenic and can spontaneously activate the helper T-cell compartment. nih.govnih.gov These responses are directed against specific peptide epitopes derived from the MAGE-A3 protein.

Research Findings on MAGE-A3 Specific CD4+ T-Cell Epitopes

Research has led to the identification of several MAGE-A3-derived peptides that are presented by MHC class II molecules and recognized by CD4+ T-cells. These epitopes are crucial for initiating the helper T-cell response. Studies have shown that some of these epitopes, such as MAGE-A3₁₁₁₋₁₂₅ and MAGE-A3₁₆₁₋₁₇₅, are naturally processed by professional antigen-presenting cells (APCs) like dendritic cells. nih.govnih.gov The region MAGE-A3₁₆₁₋₁₇₅ is of particular interest as it contains the sequence of the MAGE-3 Antigen (167-176). This larger epitope has been shown to elicit CD4+ T-cell responses. nih.gov

Furthermore, some MAGE-A3 epitopes are considered "promiscuous" as they can be presented by multiple HLA-DR and HLA-DP alleles, broadening their applicability for potential immunotherapies across a larger patient population. nih.govaacrjournals.org For instance, the MAGE-A3₁₁₁₋₁₂₅ peptide is presented by HLA-DP4 as well as several HLA-DR alleles. nih.gov

MAGE-A3 EpitopeHLA Class II RestrictionResearch FindingCitation
MAGE-A3₁₁₁₋₁₂₅HLA-DR1, DR4, DR7, DR11, DR13, DP4Immunodominant and promiscuous epitope, naturally processed and presented. nih.gov nih.gov
MAGE-A3₁₆₁₋₁₇₅HLA-DRNaturally processed and presented by dendritic cells. Contains the MAGE-3 (167-176) sequence. nih.gov nih.gov
MAGE-A3₁₄₆₋₁₆₀HLA-DR4, DR7Induces T helper responses; recognized on naturally processed antigen. nih.govaacrjournals.org nih.govaacrjournals.org
MAGE-A3₂₄₃₋₂₅₈HLA-DP4Recognized by cytolytic CD4+ T-cells on tumor cells. aacrjournals.orgnih.gov aacrjournals.orgnih.gov
MAGE-A3₂₈₁₋₂₉₅Not specifiedRecognized on tumor cells by a CD4+ T-cell line. aacrjournals.org aacrjournals.org

Mechanisms of CD4+ T-Cell-Mediated Anti-Tumor Immunity

The contribution of MAGE-A3-specific CD4+ T-cells to cancer immunity is multifaceted. In mouse models, CD4+ T-cells, along with NK cells, were identified as the primary effectors in the anti-tumor response induced by a recombinant MAGE-A3 protein vaccine. plos.org The key effector molecule in this response was found to be Interferon-gamma (IFN-γ). plos.org

Human studies have further elucidated the function of these cells. MAGE-A3-specific CD4+ T-cells isolated from lung cancer patients were shown to produce IFN-γ and, in some cases, IL-17. aacrjournals.org This suggests the involvement of different T-helper subsets, such as Th1 and Th17 cells. Interestingly, evidence suggests that MAGE-A3-specific Th17 cells can convert into IFN-γ-secreting effector cells as they differentiate. aacrjournals.org

Beyond their helper function, MAGE-A3-specific CD4+ T-cells can possess direct cytotoxic capabilities. aacrjournals.orgnih.gov They have been shown to lyse tumor cells that express MAGE-A3 in the context of HLA class II molecules, such as HLA-DP4. aacrjournals.orgnih.gov This direct killing mechanism adds another layer to their anti-tumor efficacy. The presence of these cytotoxic CD4+ T-cells has been investigated using advanced single-cell analysis techniques, confirming their lytic potential against tumor targets. acir.org

The critical role of CD4+ T-cells has been underscored in clinical trial settings. A phase I trial using gene-engineered CD4+ T-cells to target MAGE-A3 demonstrated the safety of this approach and showed early signs of clinical responses in patients with metastatic cancers. ecancer.org This highlights the therapeutic potential of specifically harnessing the power of MAGE-A3-directed CD4+ T-cells for cancer treatment.

Mechanisms of Tumor Immune Evasion Pertinent to Mage 3 Antigen 167 176 Targeting

Impaired Antigen Presentation by Tumor Cells

Even when MAGE-A3 is expressed by tumor cells, its presentation to the immune system can be impaired, preventing the recognition and killing of cancer cells by cytotoxic T lymphocytes (CTLs). This impairment often involves the downregulation or loss of components of the antigen processing and presentation machinery (APM). frontiersin.orgilcn.org

A critical component of this machinery is the Transporter Associated with Antigen Processing (TAP), which transports peptides like MAGE-3 antigen (167-176) into the endoplasmic reticulum for loading onto Major Histocompatibility Complex (MHC) class I molecules. frontiersin.orgmedsci.org Deficiencies in TAP have been observed in a wide range of human cancers, including lung cancer, melanoma, and cervical carcinoma, leading to a significant reduction in the surface expression of MHC class I molecules. frontiersin.org This allows tumor cells to evade CTL-mediated destruction. ilcn.org

Furthermore, some studies suggest that MAGE-A3 itself can contribute to the suppression of antigen presentation. Research has shown that MAGE-A3 can interact with the transcription factor STAT1, potentially altering cytokine secretion and impeding the expression of MHC class I on the cell surface. researchgate.netmedsci.org Silencing MAGE-A3 in tumor cells has been shown to upregulate genes involved in antigen processing and presentation. medsci.org

Influence of the Tumor Microenvironment on MAGE-3 Antigen (167-176) Specific T-Cell Function

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix that plays a critical role in tumor progression and immune evasion. nih.govnih.gov The TME can significantly suppress the function of T-cells specific for the MAGE-3 antigen (167-176), even when the antigen is adequately expressed and presented by tumor cells.

Several factors within the TME contribute to this immunosuppression:

Inhibitory Immune Cells: The TME is often infiltrated by immunosuppressive cells such as regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). frontiersin.orgnih.gov These cells release inhibitory cytokines like TGF-β and IL-10 and express checkpoint ligands that dampen the activity of effector T-cells. frontiersin.orgup.pt

Immune Checkpoint Molecules: Tumor cells and other cells in the TME can upregulate immune checkpoint proteins like PD-L1. nih.gov The interaction of PD-L1 with its receptor PD-1 on T-cells leads to T-cell exhaustion, a state of dysfunction characterized by decreased production of effector cytokines and reduced cytotoxic activity. nih.govnih.gov Other inhibitory receptors like CTLA-4, TIM-3, and LAG-3 also contribute to T-cell exhaustion. nih.govfrontiersin.org

Metabolic Constraints: The TME is often characterized by hypoxia (low oxygen) and nutrient deprivation due to the high metabolic demands of rapidly proliferating cancer cells. nih.govnih.gov These conditions are detrimental to T-cell function and survival. For example, hypoxia can trigger the activation of pathways that inhibit T-cell activity. nih.gov

Physical Barriers: The dense extracellular matrix and abnormal vasculature of tumors can act as physical barriers, preventing T-cells from infiltrating the tumor and reaching their targets. nih.govroswellpark.org

These immunosuppressive mechanisms within the TME create a formidable barrier to the success of immunotherapies targeting the MAGE-3 antigen (167-176). Overcoming this hostile environment is a key challenge in the development of effective cancer treatments.

Preclinical and Mechanistic Strategies for Mage 3 Antigen 167 176 Based Immunotherapy Development

Design and Optimization of MAGE-3 Antigen (167-176) Epitope-Based Constructs

The MAGE-3 antigen (167-176) is a decapeptide with the amino acid sequence MEVDPIGHLY. cpcscientific.com It is recognized by the human leukocyte antigen (HLA)-B44 molecule, making it a target for cytotoxic T lymphocytes (CTLs) in individuals with this specific HLA type. cpcscientific.commedchemexpress.com The design of epitope-based constructs often involves the synthesis of this peptide for use in various vaccine formulations.

Optimization strategies for these constructs have focused on enhancing their immunogenicity. This includes creating fusion proteins or multi-epitope constructs that incorporate the MAGE-3 (167-176) sequence alongside other tumor-associated antigens or helper T-cell epitopes. The goal of these modifications is to elicit a more robust and comprehensive anti-tumor immune response.

Evaluation of Immunogenicity in Preclinical Models (e.g., non-human primates, in vitro systems)

The immunogenicity of MAGE-3 (167-176)-based constructs has been evaluated in various preclinical models. In vitro studies have been instrumental in confirming the ability of this peptide to be presented by antigen-presenting cells (APCs) and to stimulate T-cell responses. These systems allow for the detailed analysis of T-cell activation, cytokine production, and cytotoxic activity against tumor cells expressing the MAGE-A3 antigen.

Non-human primates, particularly cynomolgus macaques, have served as a crucial in vivo model for assessing the immunogenicity and safety of MAGE-A3 vaccine candidates. nih.gov In these studies, vaccination with constructs containing MAGE-A3 has been shown to induce both CD4+ and CD8+ T-cell responses, as well as humoral immunity. nih.gov These preclinical models provide valuable data on the potential efficacy and safety of these immunotherapies before they are tested in humans.

Antigen Delivery Systems and Adjuvant Strategies

Effective delivery of the MAGE-3 antigen (167-176) to APCs is critical for inducing a potent anti-tumor immune response. To achieve this, various antigen delivery systems and adjuvant strategies have been investigated. Adjuvants are substances that enhance the body's immune response to an antigen. nih.gov

Delivery System/AdjuvantDescriptionKey Findings in Preclinical Studies
Viral Vectors Viruses, such as canarypox and Maraba virus, are engineered to carry the genetic code for the MAGE-A3 antigen. nih.govlncc.brnih.govInduce robust T-cell responses against MAGE-A3. nih.gov
Dendritic Cells (DCs) DCs are potent APCs that can be loaded with the MAGE-3 antigen ex vivo and then administered to the patient. rupress.orgscispace.comEffectively present the antigen to T-cells, leading to their activation. rupress.org
Fusion Proteins The MAGE-3 antigen is linked to other proteins, such as heat shock proteins, to enhance its uptake and presentation by APCs.Can improve the immunogenicity of the antigen.

Viral Vector-Mediated MAGE-A3 Antigen Delivery (e.g., canarypox virus, Maraba virus)

Viral vectors are a promising method for delivering the MAGE-A3 antigen. The ALVAC canarypox virus, for instance, has been engineered to contain a minigene encoding for MAGE-A3. lncc.br Similarly, the oncolytic Maraba virus has been used in a prime-boost vaccination strategy, where an initial vaccination with an adenovirus expressing MAGE-A3 is followed by a booster with the Maraba virus also expressing MAGE-A3. nih.gov Preclinical studies in non-human primates have demonstrated that this approach is well-tolerated and elicits strong and durable T-cell responses against MAGE-A3. nih.gov

Dendritic Cell-Mediated Antigen Presentation

Dendritic cells (DCs) are professional antigen-presenting cells that play a pivotal role in initiating T-cell responses. rupress.org In this approach, DCs are isolated from a patient, loaded with the MAGE-3 (167-176) peptide or the full-length MAGE-A3 protein, and then re-infused into the patient. rupress.orgscispace.com These "pulsed" DCs can then effectively present the antigen to T-cells, leading to their activation and the generation of an anti-tumor immune response. Preclinical studies have shown that DCs can acquire the MAGE-3 antigen from apoptotic tumor cells and induce a class I-restricted T-cell response. rupress.org Furthermore, linking the MAGE-A3 antigen to targeting signals for lysosomal and endosomal compartments within DCs has been shown to enhance its presentation on both MHC class I and class II molecules. researchgate.net

Fusion Protein Immunogens (e.g., Heat Shock Protein 70-MAGE-3 conjugates)

Creating fusion proteins is another strategy to enhance the immunogenicity of the MAGE-3 antigen. By linking the MAGE-3 antigen to a carrier protein, such as Heat Shock Protein 70 (HSP70), the resulting fusion protein can be more readily taken up by APCs. HSPs are known to act as natural adjuvants, facilitating antigen processing and presentation. This approach aims to improve the activation of both CD4+ and CD8+ T-cells against MAGE-3-expressing tumor cells.

Combination Strategies with Other Tumor-Associated Antigens or Epitopes

To broaden the anti-tumor immune response and overcome potential tumor escape mechanisms, combination strategies are being explored. This involves co-administering the MAGE-3 (167-176) epitope with other tumor-associated antigens (TAAs) or epitopes from different proteins. spandidos-publications.com The rationale is that targeting multiple antigens simultaneously reduces the likelihood of tumor cells evading the immune system by downregulating a single antigen.

Preclinical research has investigated combining MAGE-A3 with other cancer-testis antigens like NY-ESO-1. spandidos-publications.com These combination vaccines aim to induce a multi-pronged attack on cancer cells, potentially leading to more effective and durable clinical responses.

Advanced Methodologies for Academic Research on Mage 3 Antigen 167 176

In Vitro T-Cell Stimulation and Expansion Techniques

To study the T-cell response to the MAGE-3 (167-176) antigen, researchers utilize several in vitro techniques to stimulate and expand antigen-specific T-cells. These methods are essential for generating a sufficient number of T-cells for further analysis.

Limiting Dilution Analysis (LDA): This technique is used to quantify the frequency of antigen-specific T-cells. It involves culturing peripheral blood mononuclear cells (PBMCs) in multiple wells at decreasing cell concentrations with the antigenic peptide. pnas.orgaai.org By analyzing the proportion of wells that show a positive response, the initial frequency of precursor T-cells can be estimated. For instance, in studies of melanoma patients vaccinated with MAGE-3, limiting dilution conditions were used to detect low-level cytolytic T lymphocyte (CTL) responses. pnas.orgaai.orgnih.gov

Artificial Antigen-Presenting Cells (aAPCs): aAPCs are engineered cells that express specific HLA molecules and co-stimulatory signals necessary for T-cell activation. frontiersin.orghep.com.cn They provide a standardized and reproducible method for stimulating and expanding antigen-specific T-cells, overcoming the limitations of using patient-derived dendritic cells. frontiersin.orgthno.org Research has shown that aAPCs can effectively induce the activation and cytotoxicity of CD8+ T-cells specific for MAGE-3 epitopes. thno.org

The following table summarizes key aspects of these techniques:

TechniquePrincipleApplication in MAGE-3 Research
Limiting Dilution Analysis (LDA) Statistical method to determine the frequency of responding cells by culturing them in serially diluted populations.To quantify the frequency of MAGE-3 specific CTL precursors in vaccinated patients. pnas.orgaai.orgnih.gov
Artificial Antigen-Presenting Cells (aAPCs) Engineered cells expressing HLA and co-stimulatory molecules to mimic natural APCs for T-cell activation.To stimulate and expand MAGE-3 specific CD8+ T-cells for functional studies and adoptive cell therapy research. frontiersin.orgthno.org

Peptide-HLA Binding and Stability Assays

The interaction between the MAGE-3 (167-176) peptide and HLA molecules is a critical determinant of its immunogenicity. Various assays are used to measure the binding affinity and stability of this peptide-HLA complex.

HLA Class I Stabilization Assays: These assays assess the ability of a peptide to bind to and stabilize empty HLA class I molecules on the surface of cells that are deficient in peptide processing, such as the T2 cell line. nih.govnih.gov Increased surface expression of HLA molecules, detected by flow cytometry, indicates peptide binding. This method has been used to screen MAGE-3 derived peptides for their binding capacity to various HLA alleles, including HLA-A*2402 and HLA-A3. nih.govnih.govresearchgate.net

Refolding Assays: In vitro refolding assays measure the ability of a peptide to facilitate the correct folding of the HLA class I heavy chain and β2-microglobulin into a stable complex. nih.govaacrjournals.org The efficiency of refolding, often quantified by ELISA using a conformation-dependent antibody, is proportional to the peptide's binding affinity. This technique has been instrumental in confirming the binding of MAGE-3 peptides to specific HLA molecules like HLA-B4402 and HLA-B4403. nih.gov

The table below outlines these binding assays:

AssayPrincipleApplication in MAGE-3 Research
HLA Class I Stabilization Assay Measures the ability of a peptide to stabilize HLA class I molecules on the surface of TAP-deficient cells.To identify MAGE-3 peptides that bind to specific HLA alleles like HLA-A24 and HLA-A3. nih.govnih.gov
Refolding Assay Quantifies the formation of stable peptide-HLA complexes from denatured HLA heavy and light chains in the presence of the peptide.To analyze the binding affinity of MAGE-3 peptides to HLA-B4402 and HLA-B4403. nih.govaacrjournals.org

Quantitative Assessment of Antigen-Specific T-Cells

Precisely quantifying the number of T-cells that recognize the MAGE-3 (167-176) peptide is essential for monitoring immune responses in research and clinical settings.

Dextramer/Tetramer Staining: This technology utilizes fluorescently labeled multimers of peptide-HLA complexes (tetramers or dextramers) to directly stain and quantify antigen-specific T-cells by flow cytometry. pnas.orgaai.org These reagents bind with high avidity to the T-cell receptors (TCRs) of specific T-cells, allowing for their enumeration and characterization. Following in vitro restimulation, tetramer analysis has been used to identify and quantify anti-MAGE-3.A1 CTLs in vaccinated melanoma patients. pnas.orgaai.org For example, this method indicated that approximately 1 in 40,000 post-immunization CD8+ blood lymphocytes were directed against the antigen in one study. pnas.org

This table details the tetramer staining technique:

TechniquePrincipleApplication in MAGE-3 Research
Dextramer/Tetramer Staining Fluorescently labeled multimers of peptide-HLA complexes bind to specific T-cell receptors, allowing for direct visualization and quantification by flow cytometry.To detect and quantify MAGE-3 specific CTLs in peripheral blood of vaccinated patients. pnas.orgaai.org

Functional T-Cell Assays for Lytic Activity and Cytokine Production

Beyond quantification, it is crucial to assess the functional capacity of MAGE-3 (167-176)-specific T-cells, including their ability to kill target cells and produce inflammatory cytokines.

ELISPOT (Enzyme-Linked Immunospot) Assay: The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cytokine-secreting cells. nih.govaacrjournals.orgaai.orggoogle.com When T-cells are stimulated with the MAGE-3 peptide, they release cytokines like interferon-gamma (IFN-γ), which are captured by antibodies on a membrane, forming a "spot" for each active cell. This assay has been used to measure IFN-γ release from T-cells stimulated with the MAGE-A3(167-176) peptide. nih.gov

Chromium-51 (⁵¹Cr) Release Assays: This classic cytotoxicity assay measures the ability of CTLs to lyse target cells. oup.comrupress.orgoup.comnih.gov Target cells are labeled with ⁵¹Cr, and upon lysis by CTLs, the released chromium is measured. This assay has been widely used to demonstrate the lytic activity of MAGE-3-specific CTLs against peptide-pulsed target cells and tumor cells expressing the MAGE-3 antigen. oup.comrupress.orgoup.comnih.govaai.org

A summary of these functional assays is provided in the table below:

AssayPrincipleApplication in MAGE-3 Research
ELISPOT Assay Detects and quantifies cytokine-secreting T-cells upon antigen stimulation.To measure IFN-γ production by T-cells in response to the MAGE-A3(167-176) peptide. nih.gov
Chromium-release Assay Measures the lysis of ⁵¹Cr-labeled target cells by cytotoxic T-cells.To assess the lytic activity of MAGE-3 specific CTLs against tumor cells. oup.comrupress.orgoup.comnih.gov

Structural Biology Techniques for pMHC-TCR Complex Analysis

Understanding the three-dimensional structure of the peptide-MHC (pMHC) complex and its interaction with the TCR provides deep insights into the molecular basis of antigen recognition.

X-ray Crystallography: This technique can determine the high-resolution atomic structure of the MAGE-3 (167-176) peptide bound to an HLA molecule and in complex with its specific TCR. While specific crystallographic data for the 167-176 peptide is not detailed in the provided results, this method is a cornerstone of structural immunology.

Molecular Modeling: Computational modeling techniques are used to predict and analyze the structure of the pMHC-TCR complex. researchgate.net These models can help to understand the key amino acid residues involved in the interaction and to predict the effects of mutations on binding and T-cell recognition. researchgate.net For example, computer modeling has been used to investigate the interaction of MAGE-3 peptides with various HLA alleles, including HLA-B*4403. researchgate.net

The table below describes these structural biology techniques:

TechniquePrincipleApplication in MAGE-3 Research
X-ray Crystallography Determines the three-dimensional atomic structure of molecules by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.To visualize the precise interactions between MAGE-3 peptides, HLA molecules, and TCRs.
Molecular Modeling Uses computational methods to predict and simulate the structure and dynamics of molecular complexes.To analyze the binding of MAGE-3 peptides to HLA molecules and to understand the structural basis of TCR recognition. researchgate.net

Gene and Protein Expression Profiling in Research Models

Analyzing the expression of the MAGE-3 gene and its protein product in various research models is fundamental to understanding its relevance as a tumor antigen.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify the expression of MAGE-3 mRNA in tumor cells and tissues. nih.govnih.govresearchgate.netnih.govnih.govnih.gov Quantitative RT-PCR (qRT-PCR) provides a more precise measurement of gene expression levels. nih.govnih.govnih.gov Studies have used RT-PCR to evaluate MAGE-3 expression in various cancers, including small cell lung cancer and hepatocellular carcinoma. researchgate.netnih.govnih.gov

Western Blotting: This technique is used to detect the MAGE-3 protein in cell lysates. nih.govnih.govmerckmillipore.comabcam.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific for the MAGE-3 protein. merckmillipore.comabcam.com Western blotting has been used to confirm MAGE-3 protein expression in various cancer cell lines and tumor tissues, often correlating with mRNA levels. nih.govnih.gov

The following table summarizes these expression profiling techniques:

TechniquePrincipleApplication in MAGE-3 Research
RT-PCR Amplifies specific mRNA sequences to detect and quantify gene expression.To measure MAGE-3 mRNA levels in tumor samples. nih.govnih.govresearchgate.netnih.govnih.govnih.gov
Western Blotting Detects specific proteins in a sample using antibodies after separation by gel electrophoresis.To confirm the presence and relative abundance of the MAGE-3 protein in cells and tissues. nih.govnih.govmerckmillipore.comabcam.com

T-Cell Receptor Gene Rearrangement Analysis for Clonality Assessment

Analyzing the diversity of TCRs that recognize the MAGE-3 (167-176) peptide can reveal whether the T-cell response is polyclonal (involving many different T-cell clones) or monoclonal (dominated by a single T-cell clone).

TCR Sequencing: This involves sequencing the variable regions of the TCR genes from antigen-specific T-cell clones. pnas.orgaai.orgnih.gov By comparing the TCR sequences, researchers can determine the clonality of the T-cell response. In studies of vaccinated melanoma patients, TCR sequence analysis of CTL clones specific for a MAGE-3 antigen revealed monoclonal responses in some patients who showed tumor regression. pnas.orgaai.orgnih.gov

This table details TCR gene rearrangement analysis:

TechniquePrincipleApplication in MAGE-3 Research
TCR Gene Rearrangement Analysis Sequencing the variable regions of TCR genes to identify unique T-cell clones.To assess the clonality of the CTL response to MAGE-3 in vaccinated patients. pnas.orgaai.orgnih.gov

Emerging Research Avenues and Future Perspectives for Mage 3 Antigen 167 176 Studies

Deeper Elucidation of TCR-pMHC Interaction Topologies and Dynamics

A fundamental aspect of T-cell-mediated immunity lies in the precise recognition of a peptide-Major Histocompatibility Complex (pMHC) by a T-cell receptor (TCR). nih.gov Understanding the three-dimensional structure and the dynamic nature of the interaction between the MAGE-3 (167-176) peptide presented by HLA molecules and its specific TCRs is crucial for designing more effective immunotherapies.

Recent research has highlighted the intricate and sometimes unconventional ways TCRs can interact with their pMHC targets. For instance, studies on other MAGE family members, like MAGE-A4, have revealed that TCRs can bind to the pMHC complex in a shifted position, allowing for peptide selectivity through an indirect mechanism. nih.gov In this case, the TCR "sensed" the first amino acid of the peptide via an HLA residue, which acted as a tunable gateway. nih.gov This underscores the need for high-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, to delineate the precise contact points and conformational changes that occur upon binding of a TCR to the MAGE-3 (167-176)-HLA complex.

Computer modeling and molecular dynamics simulations are also becoming increasingly powerful tools. These methods can complement experimental data by providing insights into the stability and flexibility of the TCR-pMHC interface, as well as the energetic contributions of individual amino acid residues to the binding affinity. researchgate.net For example, modeling of MAGE-3 peptide complexes with various HLA alleles has helped to identify key anchor residues and the role of specific HLA polymorphisms in peptide binding. researchgate.net A deeper understanding of these dynamics will be instrumental in predicting TCR cross-reactivity, a critical factor in the safety of TCR-based therapies. nih.gov

Strategies for Enhancing the Functional Avidity and Persistence of Antigen-Specific T-Cells

One major approach involves the engineering of high-affinity TCRs. nih.gov Techniques such as yeast or phage display and computational modeling have been employed to generate TCRs with optimized binding to the pMHC complex. nih.gov However, it is now understood that there is an optimal affinity window, as excessively high affinities can sometimes impair T-cell function. nih.govfrontiersin.org Therefore, current efforts are focused on fine-tuning TCR affinity to achieve a balance between potent activation and sustained responsiveness.

Co-expression of signaling components: Increasing the expression of molecules like CD3 and CD8αβ can enhance the signaling cascade downstream of TCR engagement. nih.govucl.ac.uk

Modulation of co-stimulatory and inhibitory pathways: Engineering T-cells to express chimeric co-stimulatory receptors or to be resistant to inhibitory signals within the tumor microenvironment can boost their activation and survival. nih.gov

Cytokine engineering: The co-expression of cytokines like IL-12 and IL-15 has been shown to promote the expansion and persistence of T-cells with higher functional avidity. unil.ch

StrategyGoalReference
High-Affinity TCR EngineeringIncrease binding strength to pMHC nih.gov
Co-expression of CD3/CD8Enhance downstream signaling nih.govucl.ac.uk
Chimeric Co-stimulatory ReceptorsBoost T-cell activation nih.gov
Cytokine Co-expression (e.g., IL-12, IL-15)Promote T-cell expansion and survival unil.ch

Investigating the Impact of Antigen Presentation Heterogeneity on Immune Responses

The effectiveness of any T-cell-based immunotherapy targeting MAGE-3 is contingent upon the presentation of the MAGE-3 (167-176) peptide on the surface of tumor cells. However, antigen presentation is often a heterogeneous process, varying between different tumor types, different regions of the same tumor, and even between individual cancer cells. nih.gov This heterogeneity poses a significant obstacle to achieving a uniform and effective anti-tumor immune response.

Several factors contribute to this heterogeneity:

Variable MAGE-3 Gene Expression: The level of MAGE-3 gene expression can differ significantly among patients and within a single tumor. nih.gov This directly impacts the amount of MAGE-3 protein available for processing and presentation.

Antigen Processing Machinery: The efficiency of the cellular machinery responsible for cleaving the MAGE-3 protein into peptides and loading them onto HLA molecules can vary.

HLA Allele Expression: The specific HLA alleles expressed by a patient's tumor cells determine which peptides can be presented. Downregulation or loss of HLA expression is a common immune evasion mechanism used by tumors.

Tumor Microenvironment: The inflammatory state and cellular composition of the tumor microenvironment can influence antigen presentation. nih.govfrontiersin.org

Future research must focus on developing methods to accurately assess and overcome this heterogeneity. This includes the development of more sensitive techniques to quantify MAGE-3 antigen presentation at the single-cell level and strategies to upregulate antigen presentation on tumor cells, for example, through the use of epigenetic modifying agents. mdpi.com Understanding how different antigen-presenting cells (APCs) in the tumor microenvironment contribute to the priming and activation of MAGE-3-specific T-cells is also a critical area of investigation. nih.govfrontiersin.org

Development of Novel In Vitro and In Vivo Research Models for MAGE-3 Antigen (167-176) Studies

To accelerate the translation of research findings into clinical applications, the development of more sophisticated and predictive preclinical models is essential. Traditional two-dimensional cell culture and animal models have limitations in fully recapitulating the complexity of the human tumor microenvironment and immune system.

In Vitro Models:

3D Organoids and Spheroids: These models, derived from patient tumors, better mimic the three-dimensional architecture and cell-cell interactions of a tumor, providing a more realistic platform to study T-cell infiltration and cytotoxicity.

Microfluidic "Tumor-on-a-Chip" Systems: These devices allow for the co-culture of tumor cells, immune cells, and endothelial cells under controlled flow conditions, enabling the study of dynamic processes like T-cell trafficking and extravasation.

Artificial Antigen-Presenting Cells (aAPCs): These are engineered cells or cell-free systems that can be customized to present specific pMHC complexes, like MAGE-3 (167-176)-HLA, and co-stimulatory molecules, providing a controlled system for stimulating and expanding antigen-specific T-cells. elifesciences.org

In Vivo Models:

Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system. These models are invaluable for evaluating the efficacy and potential toxicities of MAGE-3-targeted immunotherapies in a more physiologically relevant setting. researchgate.net

Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from a patient is directly implanted into immunodeficient mice. When combined with human immune system reconstitution, PDX models can provide a personalized platform to test the effectiveness of therapies against a patient's specific tumor.

These advanced models will be crucial for dissecting the mechanisms of response and resistance to MAGE-3-targeted therapies and for prioritizing the most promising therapeutic strategies for clinical development.

Computational and Bioinformatic Approaches for Epitope Prediction and Immune Response Modeling

Computational and bioinformatic tools are playing an increasingly vital role in cancer immunology, from the initial identification of potential T-cell epitopes to the complex modeling of immune responses. tandfonline.comresearchgate.net

Epitope Prediction: Algorithms for predicting which peptides will bind to specific HLA molecules have become highly sophisticated. These tools, which often utilize machine learning and artificial neural networks, can screen entire protein sequences to identify potential T-cell epitopes. frontiersin.orgplos.org For MAGE-3, these methods can be used to predict other potential epitopes beyond the well-characterized (167-176) peptide, potentially broadening the scope of targeted therapies. Furthermore, these predictive tools are being refined to not only predict MHC binding but also to estimate the likelihood of a peptide being naturally processed and presented, and its potential immunogenicity. plos.org

Immune Response Modeling: Systems biology approaches are being developed to create computational models that can simulate the complex interplay between tumor cells and the immune system. These models can integrate diverse data types, including genomic, transcriptomic, and proteomic data from tumors, as well as data on the patient's immune cell repertoire. The goal is to create "virtual patients" that can be used to:

Predict a patient's response to a particular immunotherapy.

Identify biomarkers that correlate with clinical outcomes.

Design optimized combination therapies.

Simulate the evolution of tumor resistance.

A recent study demonstrated the use of bioinformatics to design a multi-epitope vaccine incorporating epitopes from MAGE-A and other tumor-associated antigens, showcasing the power of computational approaches in developing novel immunotherapies. researchgate.net As these computational tools become more powerful and accurate, they will undoubtedly accelerate the development of personalized and effective immunotherapies targeting the MAGE-3 antigen.

Q & A

Q. What is the structural and functional basis of MAGE-3 Antigen (167-176) (human) in HLA-restricted immune recognition?

MAGE-3 Antigen (167-176) (human) is a 10-amino-acid peptide (MEVDPIGHLY) derived from the MAGE-A3 protein, a cancer-testis antigen overexpressed in melanoma and other malignancies but absent in most normal tissues . It binds to HLA-B44 molecules, enabling recognition by cytotoxic T lymphocytes (CTLs) . This peptide is part of the MAGE family’s conserved MHD motif, critical for HLA binding and T-cell receptor (TCR) engagement . Methodologically, its immunogenicity is validated using HLA-peptide tetramer staining or ELISpot assays to quantify antigen-specific T-cell responses .

Q. How can researchers detect MAGE-3 Antigen (167-176) (human) expression in tumor samples?

Expression is typically assessed via:

  • RT-PCR or RNA-Seq to measure mRNA levels of the MAGE-A3 gene .
  • Immunohistochemistry (IHC) using monoclonal antibodies targeting MAGE-A3 protein .
  • Flow cytometry with HLA-B44-restricted tetramers loaded with the peptide to identify CTLs in peripheral blood .
    Note: False negatives may arise due to tumor heterogeneity or downregulated HLA expression .

Q. What are the key considerations for synthesizing and purifying MAGE-3 Antigen (167-176) (human) for in vitro studies?

  • Solid-phase peptide synthesis (SPPS) is standard, with purity (>95%) confirmed via HPLC and mass spectrometry (MW: 1173.36 g/mol) .
  • Lyophilized peptides should be reconstituted in DMSO or PBS and stored at -80°C to prevent degradation .
  • Functional validation requires testing binding affinity to HLA-B44 using surface plasmon resonance (SPR) or competitive binding assays .

Advanced Research Questions

Q. What experimental models are optimal for evaluating the immunogenicity of MAGE-3 Antigen (167-176) (human)?

  • HLA-transgenic mouse models : Mice expressing HLA-B44 can be immunized with the peptide to assess T-cell priming and tumor challenge outcomes .
  • Humanized PBMC models : Co-culture peptide-pulsed dendritic cells with autologous T cells to measure IFN-γ secretion via ELISpot .
  • 3D tumor spheroids : Incorporate HLA-B44+ tumor cells to study peptide-driven CTL infiltration and cytotoxicity .

Q. How can researchers address variability in MAGE-3 Antigen (167-176) (human)-specific T-cell responses across clinical trials?

Variability arises from:

  • HLA heterogeneity : Only HLA-B44+ patients mount responses; pre-screening is essential .
  • Tumor microenvironment (TME) factors : Immune suppression via PD-L1 or regulatory T cells may dampen efficacy. Combine peptide vaccines with checkpoint inhibitors (e.g., anti-PD-1) .
  • Peptide stability : Modify the peptide backbone (e.g., D-amino acid substitution) to enhance proteasome resistance and HLA presentation .

Q. What strategies enhance the stability and presentation efficiency of MAGE-3 Antigen (167-176) (human) in dendritic cell (DC) vaccines?

  • Recombinant expression : Use plasmid vectors (e.g., pGEX-4T-1) to produce MAGE-A3 fusion proteins with adjuvants like GM-CSF .
  • Lipid-based encapsulation : Nanoparticles or liposomes improve peptide delivery to DCs and lysosomal escape .
  • Co-stimulatory molecules : Engineer DCs to express CD80/CD86 to amplify T-cell activation .

Q. How do researchers reconcile contradictory data on MAGE-3 Antigen (167-176) (human) expression and clinical outcomes?

  • Tumor subtype stratification : MAGE-A3 expression correlates with advanced gastric cancer (e.g., deeper invasion) but not early-stage melanoma .
  • Technical variability : Standardize IHC scoring (e.g., H-score) and validate primers/probes for qPCR .
  • Meta-analysis : Pool data from multiple cohorts to identify trends, as done in HCC studies .

Methodological Considerations

Q. What bioinformatics tools predict HLA-binding affinity for MAGE-3 Antigen (167-176) (human)?

  • NetMHCpan 4.0 : Predicts binding scores for HLA-B44 and other alleles .
  • SYFPEITHI : Validates epitope stability and proteasomal processing .
  • Structural modeling : Use Rosetta or AlphaFold2 to simulate peptide-HLA interactions .

Q. How to design a phase I/II clinical trial for MAGE-3 Antigen (167-176) (human)-based vaccines?

  • Inclusion criteria : HLA-B44+ patients with MAGE-A3+ tumors confirmed by IHC .
  • Endpoints : Primary = safety; Secondary = T-cell response magnitude (tetramer+ cells/μL) .
  • Controls : Compare with adjuvant-only or irrelevant peptide cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.